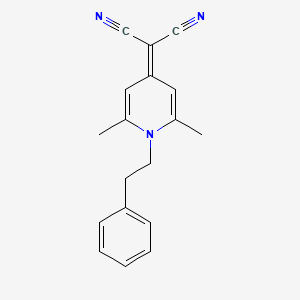
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe for detecting and monitoring biological processes, such as protein-protein interactions, enzyme activities, and ion concentrations.
作用機序
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile works by binding to specific molecules or ions and emitting fluorescence when excited by light of a certain wavelength. The mechanism of action of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.
生化学的および生理学的効果
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that has been used extensively in live-cell imaging studies.
実験室実験の利点と制限
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules or ions, its ease of use, and its compatibility with a variety of experimental conditions. However, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile also has some limitations, such as its tendency to photobleach and its sensitivity to changes in pH and temperature.
将来の方向性
There are several future directions for the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in scientific research. One potential application is the development of new fluorescent probes based on 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile that have improved sensitivity, selectivity, and photostability. Another direction is the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about biological processes. Finally, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile could be used in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.
合成法
The synthesis of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile involves a multi-step reaction process, starting from the reaction of 2,6-dimethylpyridine with phenethyl bromide to form 2,6-dimethyl-1-phenethylpyridine. This intermediate is then reacted with malononitrile in the presence of a base to form 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile. The final product is obtained by purification through column chromatography.
科学的研究の応用
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has been widely used in scientific research as a fluorescent probe for detecting and monitoring biological processes. It has been used to study protein-protein interactions, enzyme activities, and ion concentrations in cells and tissues. 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has also been used to monitor changes in intracellular pH, membrane potential, and calcium ion concentration in live cells.
特性
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-14-10-17(18(12-19)13-20)11-15(2)21(14)9-8-16-6-4-3-5-7-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGCIWSEZUIULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

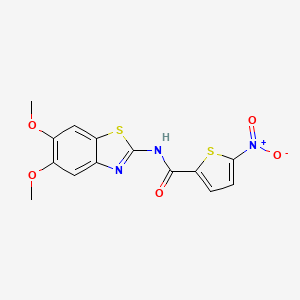
![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)
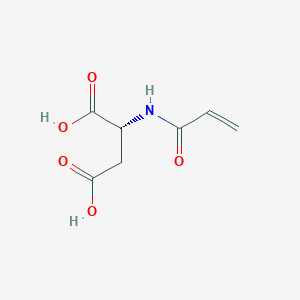
![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
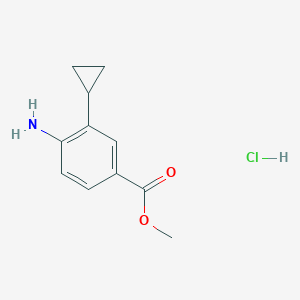
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
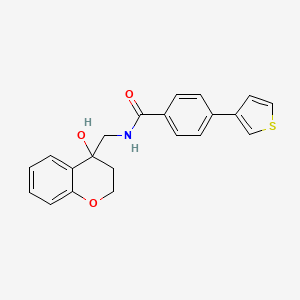
![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)
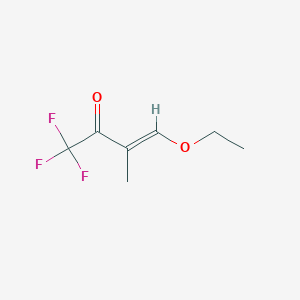
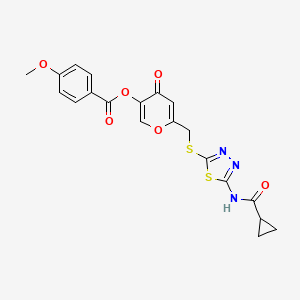
![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)